molecular formula C8H13N3 B12979507 N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine

N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine

Cat. No.: B12979507
M. Wt: 151.21 g/mol
InChI Key: USNWUMUWXPPWTK-UHFFFAOYSA-N
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Description

N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine is a heterocyclic compound with the molecular formula C10H17N3. This compound is characterized by a cyclopropane ring attached to a pyrazole moiety, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine typically involves the reaction of 3-methyl-1H-pyrazole with cyclopropanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures consistent quality and efficiency in the production process. Safety measures are also implemented to handle the reactive intermediates and by-products generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine
  • N-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine
  • 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine

Uniqueness

N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine is unique due to its specific substitution pattern and the presence of a cyclopropane ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-7(5-10-11-6)4-9-8-2-3-8/h5,8-9H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNWUMUWXPPWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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